molecular formula C14H13N3O4 B13983892 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid CAS No. 581-93-1

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid

Cat. No.: B13983892
CAS No.: 581-93-1
M. Wt: 287.27 g/mol
InChI Key: BPTFBLBYYWMEDG-UHFFFAOYSA-N
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Description

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid typically involves the reaction of quinoline-2-carboxylic acid with glycine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: A precursor in the synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid.

    Quinoline-4-carboxylic acid: Another quinoline derivative with similar biological activities.

    Quinoline-2,4-dione: Known for its diverse pharmacological properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual functionality, combining the properties of quinoline and glycine derivatives, makes it a versatile compound for various scientific applications .

Properties

CAS No.

581-93-1

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[[2-(quinoline-2-carbonylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C14H13N3O4/c18-12(15-8-13(19)20)7-16-14(21)11-6-5-9-3-1-2-4-10(9)17-11/h1-6H,7-8H2,(H,15,18)(H,16,21)(H,19,20)

InChI Key

BPTFBLBYYWMEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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